tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methyl-4-nitropyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSNXYXNILOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the following steps:
Nitrosation: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation to introduce the nitro group at position 4.
Reduction: The nitro group is then reduced to an amino group.
Esterification: The amino group is esterified to form the carbamate.
Amino Group Protection: The amino group is protected using tert-butyl chloroformate.
Condensation: The protected amino group undergoes condensation to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug discovery, especially targeting diseases like cancer and infections. Its structural motifs are associated with anti-inflammatory and anti-tumor activities, making it a candidate for further pharmacological studies.
2. Organic Synthesis
tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic routes, including:
- Nitrosation : Introducing the nitro group at position 4 from 1-methyl-1H-pyrazol-5-amine.
- Reduction : Converting the nitro group to an amino group.
- Esterification : Forming the carbamate through reaction with alcohols.
These steps highlight its versatility in organic synthesis, allowing for the creation of diverse chemical entities.
3. Materials Science
The compound's unique properties enable its use in developing specialty chemicals and advanced materials. Its lipophilicity due to the tert-butyl group enhances its bioavailability, which is crucial for applications in drug formulation and delivery systems.
Case Study 1: Anti-Cancer Activity
In a study evaluating compounds similar to this compound, researchers found that derivatives exhibited significant anti-proliferative effects in vitro against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth, demonstrating the compound's potential therapeutic relevance .
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Anti-proliferative | Various cancer cell lines | |
| Similar derivatives | Inhibitory | Kinases involved in tumor growth |
Case Study 2: Synthesis of Advanced Materials
A recent study explored the use of this compound as a precursor for synthesizing novel polymeric materials. The compound was reacted with various monomers to create polymers with enhanced thermal stability and mechanical properties, suitable for industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate and related compounds.
Table 1: Comparative Analysis of Pyrazole-Based Carbamates
Key Comparisons:
Substituent Position and Electronic Effects: The nitro group at position 4 in the target compound (vs. position 3 in ) may alter electron-withdrawing effects, influencing reactivity in nucleophilic substitution or reduction reactions. For example, a nitro group at position 4 could deactivate the pyrazole ring differently compared to position 3, affecting downstream functionalization . Alkyl Chain Length: The methyl group at position 1 (target compound) vs.
Hybrid Structures and Applications :
- The pyrazole-pyrimidine hybrid in demonstrates kinase inhibitory activity (MS-ESI m/z [M + H]+: 419.8), suggesting that the target compound could be tailored for similar biological targets by modifying the substituent pattern .
- Complex scaffolds like the bicyclo[2.2.2]octane system in highlight the role of carbamates in stabilizing intricate pharmacophores, though synthetic complexity increases significantly .
Physicochemical Properties :
- The tert-butyl group in all compounds enhances lipophilicity, which impacts membrane permeability in drug design. However, longer alkyl chains (e.g., butyl in ) may further increase logP values, affecting bioavailability .
- Predicted pKa values (e.g., 12.38 for ) suggest basicity trends influenced by substituent positioning, which could guide formulation strategies .
Synthetic Methodologies :
- Suzuki coupling () and lithiation reactions () are common for pyrazole functionalization. The target compound’s synthesis might similarly employ palladium-catalyzed cross-coupling or nitro-group reductions .
Research Findings and Implications
- Substituent Position Matters : Nitro groups at position 3 () vs. 4 (target compound) lead to distinct electronic profiles, which can be probed via NMR (e.g., δ12.95 for NH in ) or computational modeling .
- Steric vs. Solubility Trade-offs : Shorter alkyl chains (methyl vs. butyl) improve solubility but may reduce crystallinity, necessitating advanced crystallization techniques (e.g., SHELXL for structure refinement, as in ) .
- Biological Relevance: While and focus on kinase and chromenone targets, the target compound’s nitro group could be reduced to an amine for further derivatization, mimicking strategies in (e.g., boronic acid coupling) .
Biological Activity
tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${16}$N${4}$O${4}$, with a molecular weight of 284.31 g/mol. The compound features a tert-butyl group which enhances its lipophilicity, potentially improving bioavailability. The 4-nitro-1H-pyrazole moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry .
Synthesis
The synthesis of this compound involves several key steps:
- Nitrosation : Starting from 1-methyl-1H-pyrazol-5-amine, the nitro group is introduced at position 4.
- Reduction : The nitro group can be reduced to an amino group.
- Esterification : The amino group is esterified to form the carbamate.
- Amino Group Protection : The amino group is protected using tert-butyl chloroformate.
- Condensation : The protected amino group undergoes condensation to yield the final product.
This process can be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Biological Activity
Preliminary studies indicate that compounds containing the pyrazole moiety exhibit various biological activities:
- Anticancer Activity : Compounds with a similar structure have shown potential in inhibiting the growth of multiple cancer cell types, including lung, breast, and colorectal cancers . The presence of the pyrazole ring is significant in developing anticancer agents.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes . For instance, it may interact with bacterial enzymes, leading to bacterial cell death.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits growth of cancer cells | |
| Enzyme Inhibition | Modulates biochemical pathways | |
| Receptor Binding | Potential interactions with cellular receptors |
The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. This interaction may result in the inhibition of specific enzymes or receptors, altering metabolic pathways associated with diseases .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- A study demonstrated that pyrazole-based compounds showed significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Another research project focused on synthesizing novel pyrazole derivatives for their potential use as reversible P2Y12 antagonists in cardiovascular diseases .
These findings underscore the importance of further exploration into the biological activities and therapeutic potentials of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 1-methyl-4-nitro-1H-pyrazol-5-amine and tert-butyl chloroformate. Key steps include:
- Base Selection : Triethylamine or DIPEA in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to deprotonate the amine and facilitate carbamate bond formation .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., nitro group reduction or carbamate decomposition) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:chloroformate ratio) to ensure complete conversion .
Q. How should researchers safely handle tert-butyl carbamate derivatives in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to strong acids/bases, which may degrade the carbamate .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous organic waste .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be applied to determine molecular structure and hydrogen bonding patterns?
- Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve atomic positions .
Structure Solution : Employ SHELXT for direct methods to phase the structure, followed by SHELXL for least-squares refinement .
Hydrogen Bond Analysis : Use WinGX/ORTEP to visualize intermolecular interactions (e.g., N–H···O bonds between carbamate and nitro groups) and calculate graph-set descriptors (e.g., R₂²(8) motifs) .
Q. What methodologies are effective in analyzing stability and degradation pathways under varying pH and temperature conditions?
- Degradation Studies :
- pH Stability : Perform accelerated stability tests in buffers (pH 1–13) at 40°C. Monitor via HPLC-MS to identify hydrolytic products (e.g., tert-butanol and pyrazole-amine derivatives) .
- Thermal Analysis : Use DSC/TGA to determine melting points (~150–160°C) and decomposition thresholds (>200°C) .
- Mechanistic Insights : Nitro group reduction under acidic conditions may generate hydroxylamine intermediates, detectable by cyclic voltammetry .
Q. How can researchers design biological assays to evaluate the anticancer potential of this carbamate derivative?
- Assay Design :
- Target Selection : Prioritize kinases (e.g., EGFR or CDK2) based on structural analogs (e.g., pyrazole-carbamates with IC₅₀ < 1 µM) .
- Cell-Based Assays : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .
- SAR Analysis : Compare activity against derivatives lacking the nitro group or with substituted tert-butyl moieties to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data across studies?
- Yield Discrepancies :
- Replication : Validate reported protocols with strict control of anhydrous conditions and inert atmospheres (N₂/Ar) .
- Analytical Rigor : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity and yield accurately .
- Bioactivity Variability :
- Batch Consistency : Ensure compound purity (>98%) via LC-MS and confirm stereochemistry (if applicable) using CD spectroscopy .
- Assay Standardization : Adopt CLIA-compliant protocols for cell viability assays to minimize inter-lab variability .
Q. What role do substituents (nitro group, tert-butyl carbamate) play in the compound’s reactivity and pharmacological profile?
- Nitro Group :
- Electron-Withdrawing Effects : Enhances electrophilicity of the pyrazole ring, facilitating nucleophilic aromatic substitutions in follow-up derivatizations .
- Redox Activity : May act as a prodrug moiety, undergoing bioreduction in hypoxic tumor microenvironments to release cytotoxic intermediates .
- tert-Butyl Carbamate :
- Steric Protection : Shields the carbamate group from enzymatic hydrolysis, improving metabolic stability in vivo .
- LogP Modulation : Increases lipophilicity (predicted LogP ~2.5), enhancing blood-brain barrier permeability for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
